1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(5-Chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a cycloheptylamine substituent at the 4-position of the heterocyclic core.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-8-9-14(20)10-17(13)25-19-16(11-23-25)18(21-12-22-19)24-15-6-4-2-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLZZAVHXCXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression. This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. This disruption can lead to cell cycle arrest and ultimately induce apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM. These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in these cell lines.
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. Specifically:
- IC50 Values : Some derivatives have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate to strong anticancer activity .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK pathway. In particular, MK2 inhibitors derived from this scaffold have been shown to inhibit TNF-alpha release in inflammatory models .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that certain pyrazolo[3,4-d]pyrimidines can inhibit the phosphorylation of heat shock protein 27 (HSP27) and reduce pro-inflammatory cytokine production . This suggests a dual mechanism where the compound can potentially target both cancerous and inflammatory processes.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells. Importantly, it showed minimal toxicity towards normal fibroblasts, indicating a favorable selectivity profile .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships revealed that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example:
- Substitutions at the N1 position led to varied antiproliferative activities across different cell lines.
- The introduction of alkyl or aryl groups at this position often resulted in decreased activity, emphasizing the importance of structural integrity for maintaining efficacy .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (mg/mL) | Comments |
|---|---|---|---|
| Anticancer | HepG2 | 73 | Moderate efficacy |
| Anticancer | HeLa | 84 | Selective against cancer cells |
| Anti-inflammatory | LPS-induced TNFα | Not specified | Inhibits TNFα release |
| Antioxidant | Various | >50 mM | Limited activity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives differ primarily in substituents at the 1-position (aryl/alkyl groups) and the 4-position (amine side chains). Key analogs and their properties are summarized below:
Table 1: Substituent Comparison and Physical Properties
Notes:
Key Observations :
- Bulky substituents (e.g., morpholinoethylthio) often reduce yields due to steric hindrance .
- The target compound’s cycloheptylamine group may require optimized coupling conditions to achieve comparable yields.
Kinase Inhibition and Antiviral Potential
- SFK Inhibition: Analogs like 3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) inhibit SFKs with IC50 values in the nanomolar range. PP2’s ATP-competitive binding mode suggests a conserved mechanism among pyrazolo[3,4-d]pyrimidines .
Toxicity Profiles
Table 3: Toxicity Data for Selected Analogs
Implications for the Target Compound :
- The 5-chloro-2-methylphenyl group may reduce mutagenic risk compared to benzyl or naphthyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
